molecular formula C14H11Cl3N2O B4035702 N-(5-chloro-2-methylphenyl)-N'-(3,4-dichlorophenyl)urea

N-(5-chloro-2-methylphenyl)-N'-(3,4-dichlorophenyl)urea

Cat. No.: B4035702
M. Wt: 329.6 g/mol
InChI Key: YRBLDIWVKDFGGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-chloro-2-methylphenyl)-N'-(3,4-dichlorophenyl)urea is a useful research compound. Its molecular formula is C14H11Cl3N2O and its molecular weight is 329.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 327.993696 g/mol and the complexity rating of the compound is 342. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 164564. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Environmental Analysis and Monitoring

The substance N-(5-chloro-2-methylphenyl)-N'-(3,4-dichlorophenyl)urea, a type of polychlorinated phenyl urea, has been identified in environmental studies, particularly concerning water pollution. It is primarily used as an antibacterial additive in personal care products. Halden and Paull (2004) developed a liquid chromatography electrospray ionization mass spectrometry (LC/ESI/MS) method to determine its concentrations in aquatic environments. This technique allows for the detection of the substance at ng/L levels, addressing a gap in environmental monitoring due to previously inadequate analytical methods. Their study found the substance in river water and wastewater, highlighting its presence as a contaminant in U.S. water resources, but not in raw and finished drinking water below detection limits (Halden & Paull, 2004).

Bioactivity and Molecular Studies

Research on urea derivatives has shown that some compounds exhibit significant bioactivity, including effects on plant growth and development. Ricci and Bertoletti (2009) reviewed the cytokinin-like activity of certain urea derivatives, which are synthetic compounds known to regulate cell division and differentiation in plants. They specifically mentioned the impact of structure-activity relationship studies on identifying urea cytokinins and other derivatives that enhance adventitious root formation, contributing valuable insights for agricultural science and biotechnology applications (Ricci & Bertoletti, 2009).

Antimicrobial and Antipathogenic Research

The exploration of new thiourea derivatives for their antimicrobial properties is a significant area of research. Limban, Marutescu, and Chifiriuc (2011) synthesized and characterized various acylthioureas, testing them for interactions with bacterial cells. Their study demonstrated the potential of these derivatives, especially against Pseudomonas aeruginosa and Staphylococcus aureus strains, in developing novel anti-microbial agents with antibiofilm properties. This research underscores the utility of this compound related compounds in addressing microbial resistance and infection control (Limban, Marutescu, & Chifiriuc, 2011).

Properties

IUPAC Name

1-(5-chloro-2-methylphenyl)-3-(3,4-dichlorophenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Cl3N2O/c1-8-2-3-9(15)6-13(8)19-14(20)18-10-4-5-11(16)12(17)7-10/h2-7H,1H3,(H2,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRBLDIWVKDFGGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)NC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Cl3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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